Ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene
Description
Ethenyl acetate (vinyl acetate; CAS 108-05-4) is an ester derived from acetic acid and ethylene. It is a key monomer in the production of polyvinyl acetate (PVAc) and ethylene-vinyl acetate (EVA) copolymers, widely used in adhesives, coatings, and textiles .
Tricyclo[5.2.1.0²,⁶]deca-3,8-diene (dicyclopentadiene, DCPD; CAS 77-73-6) is a bicyclic hydrocarbon formed via the Diels-Alder dimerization of cyclopentadiene. It serves as a precursor for epoxy resins, flame retardants, and ethylene-propylene-diene monomer (EPDM) rubber .
The combination of these compounds, such as tricyclo[5.2.1.0²,⁶]dec-3-enyl-8(9)-acetate, is synthesized through acid-catalyzed esterification of DCPD with acetic acid under high temperatures (130–170°C) . This derivative is valued in fragrances and specialty polymers.
Properties
CAS No. |
53640-62-3 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C10H12.C4H6O2/c1-2-9-7-4-5-8(6-7)10(9)3-1;1-3-6-4(2)5/h1-2,4-5,7-10H,3,6H2;3H,1H2,2H3 |
InChI Key |
QDMMYVPMSGJYOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC=C.C1C=CC2C1C3CC2C=C3 |
Related CAS |
53640-62-3 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Dicyclopentadiene (DCPD), a dimer of cyclopentadiene formed by a Diels-Alder reaction, is the primary raw material. It can be obtained by distillation of petroleum fractions and is widely used as a starting block for tricyclic compounds.
- The tricyclo[5.2.1.0²,⁶]deca-3,8-diene framework is closely related to dicyclopentadiene, and its derivatives can be accessed through selective functionalization of DCPD or its hydroformylated products.
Hydroformylation of Dicyclopentadiene
One key synthetic approach involves the hydroformylation of dicyclopentadiene to produce tricyclodecanedialdehyde intermediates. This reaction uses a synthesis gas mixture (CO/H₂) in the presence of rhodium catalysts under controlled conditions.
| Parameter | Description |
|---|---|
| Starting material | Dicyclopentadiene |
| Catalyst | Rhodium complexes |
| Gas mixture | Carbon monoxide and hydrogen (CO/H₂) |
| Reaction type | Hydroformylation |
| Product | Tricyclodecanedialdehyde |
| Reference | Patent DE10357718A1 (2003) |
This intermediate is crucial for further transformations leading to the desired tricyclic acetate derivatives.
Enzymatic Resolution and Functionalization
The tricyclo[5.2.1.0²,⁶]deca-3,8-diene derivatives can be transformed into enantiomerically pure allylic alcohols and acetates by enzymatic transesterification or hydrolysis. This method allows for the preparation of optically active compounds, which are valuable for stereoselective synthesis.
- Enzymatic hydrolysis of acetate derivatives yields the corresponding allylic alcohols.
- Enzymatic transesterification can introduce the ethenyl acetate group selectively at allylic positions.
This enzymatic approach is preferred for its mild conditions and high enantioselectivity.
Chemical Functionalization Routes
Additional chemical steps involve:
- Methylation, reduction, and protection/deprotection strategies to modify the tricyclic core.
- Use of reagents like methyl iodide, potassium tert-butoxide, lithium in ammonia, benzyl bromide, osmium tetroxide (OsO₄), and sodium periodate (NaIO₄) for multi-step transformations.
These steps enable the introduction of the ethenyl acetate group onto the tricyclic skeleton or its derivatives with controlled stereochemistry.
Data Table Summarizing Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Hydrogenation of the compound leads to the formation of saturated hydrocarbons.
Substitution: The vinyl group in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used under hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Epoxides and diols
Reduction: Saturated hydrocarbons like tricyclo[5.2.1.02,6]decane
Substitution: Substituted vinyl derivatives
Scientific Research Applications
Organic Synthesis
Ethenyl acetate; tricyclo[5.2.1.0(2,6)]deca-3,8-diene plays a pivotal role in organic synthesis, particularly in the creation of enantiopure compounds. For instance, studies have demonstrated its utility in synthesizing cis-hydrindanes through the Haller–Bauer reaction, which allows for the preparation of optically pure intermediates necessary for complex natural products like coronafacic acid .
Enzymatic Reactions
The compound has been utilized in enzymatic resolutions to achieve high enantioselectivity in the synthesis of various derivatives. Research highlights its effectiveness when used with pig liver esterase for hydrolysis reactions, yielding products with enantiomeric excesses ranging from 54% to 100% . Such enzymatic processes are crucial for producing pharmaceuticals and agrochemicals with specific stereochemical configurations.
Cosmetic Formulations
Ethenyl acetate; tricyclo[5.2.1.0(2,6)]deca-3,8-diene has been identified as a valuable component in cosmetic formulations due to its properties as an ester compound. It can serve as an oil agent or fragrance component in various cosmetic products . The compound's ability to enhance the stability and sensory attributes of formulations makes it a target for ongoing research in cosmetic chemistry.
Case Study 1: Synthesis of Optically Pure Compounds
In a study focused on synthesizing optically pure cis-hydrindanes from tricyclo[5.2.1.0(2,6)]decan-10-one derivatives, researchers employed the Haller–Bauer reaction as a key step . The process yielded several cis-hydrindane derivatives that were further transformed into complex indole alkaloids, showcasing the compound's versatility in synthetic organic chemistry.
Case Study 2: Enzymatic Resolution
Another significant study explored the enzymatic resolution of ethyl 5-oxo-endo-tricyclo[5.2.1.0(2,6)]deca-8-ene-2-carboxylate using pig liver esterase . The reaction conditions were optimized to maintain a constant pH, resulting in high yields and enantiomeric excesses that underscore the compound's utility in producing enantiopure intermediates for pharmaceutical applications.
Mechanism of Action
The mechanism of action of ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in polymerization and catalysis.
Pathways Involved: It participates in Diels-Alder reactions, hydrogenation, and oxidation processes, leading to the formation of various products
Comparison with Similar Compounds
Aliphatic Esters
- (E)-3-Hexenyl acetate (CAS 3681-82-1): A green-leaf volatile ester with a fruity aroma, used in perfumery. Unlike ethenyl acetate, it lacks a rigid tricyclic backbone, resulting in lower thermal stability (boiling point ~170°C vs. DCPD’s 170°C) .
- Hexyl acetate (CAS 142-92-7): A linear ester with apple-like notes. It is more volatile (boiling point ~169°C) than DCPD-based esters and degrades faster under hydrothermal conditions due to enzyme inactivation .
Cyclic Terpenes and Derivatives
- α-Terpinene (CAS 99-86-5): A monoterpene with antimicrobial properties. It shares a cyclic structure but lacks ester functionalization, leading to divergent applications (e.g., flavoring vs. polymer synthesis) .
- Menthene (CAS 5502-88-5): A cyclic monoterpene alcohol derivative. Unlike DCPD, it exhibits higher polarity (PSA = 20.2 Ų) and lower logP (2.3 vs. DCPD’s 3.3), influencing solubility and bioavailability .
Substituted DCPD Derivatives
- 5,5-Diethyltricyclo[5.2.1.0²,⁶]deca-3,8-diene (CAS 307496-25-9): A branched analogue with enhanced hydrophobicity (logP = 5.53 vs. DCPD’s 3.3) due to ethyl substituents. Its higher molecular weight (188.31 g/mol) reduces volatility (boiling point = 262°C) .
- Tricyclodecenyl acetate (jasmacyclene): A fragrance ingredient with a logP of 4.2, indicating higher lipid solubility than ethenyl acetate (logP ~1.3). It is biodegradable under OECD 301F conditions, unlike persistent chlorinated derivatives .
Physicochemical Properties
Biological Activity
Ethenyl acetate; tricyclo[5.2.1.0^2,6]deca-3,8-diene, commonly referred to as dicyclopentadiene (DCPD), is a compound of significant interest due to its biological activities and applications in various fields including medicine, cosmetics, and materials science. This article provides an overview of its biological activity, including relevant case studies and research findings.
DCPD has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂ |
| Molecular Weight | 132.202 g/mol |
| Density | 1.0 ± 0.1 g/cm³ |
| Boiling Point | 170 °C at 760 mmHg |
| Melting Point | -1 °C |
| Flash Point | 26 °C |
Antimicrobial Properties
Research has indicated that DCPD exhibits antimicrobial activity against various pathogens. A study demonstrated that DCPD derivatives showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism of action is believed to involve disruption of bacterial cell membranes.
Enzymatic Activity
DCPD has been studied for its potential as an enzymatic inhibitor. In a study focusing on the enzymatic resolution of tricyclo[5.2.1.0^2,6]deca-3,8-diene derivatives, moderate to excellent enantioselectivities were observed when using pig liver esterase (PLE). The yields ranged from 54% to 100%, indicating the compound's potential in asymmetric synthesis .
Cytotoxicity
The cytotoxic effects of DCPD have also been investigated in various cancer cell lines. A notable study reported that DCPD induces apoptosis in human cancer cells through the activation of caspase pathways . The compound's ability to trigger programmed cell death suggests its potential as an anticancer agent.
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial properties of DCPD against standard antibiotics. The results showed that certain DCPD derivatives had a comparable or superior effect against resistant strains of bacteria .
- Cytotoxicity Assessment : In vitro studies conducted on human breast cancer cells revealed that DCPD significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating effective cytotoxicity at low concentrations .
- Enzymatic Resolution : Research on the enzymatic resolution of DCPD derivatives highlighted its utility in producing optically pure compounds for pharmaceutical applications. The study reported high enantiomeric excess (ee) values, showcasing the compound's relevance in drug synthesis .
Q & A
Basic: What are the primary synthetic routes for synthesizing ethenyl acetate-tricyclodecadiene derivatives, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves esterification of tricyclo[5.2.1.0²,⁶]deca-3,8-dienol with acetyl chloride or acetic anhydride under controlled conditions. Key steps include:
- Cyclization : Use of Lewis acids (e.g., BF₃·Et₂O) to stabilize intermediates during tricyclic framework formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. For higher purity, recrystallization in diethyl ether or hexane is recommended .
- Yield Optimization : Reaction temperature (0–5°C) minimizes side reactions, while inert atmospheres (N₂/Ar) prevent oxidation of unsaturated bonds .
Basic: Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of these derivatives?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm ester linkage (δ ~2.0 ppm for acetate methyl, δ ~4.5–5.5 ppm for ethenyl protons) and tricyclic framework (distinct coupling patterns for bridgehead hydrogens) .
- IR Spectroscopy : Strong C=O stretch (~1740 cm⁻¹) and C-O-C ester vibrations (~1240 cm⁻¹) validate functional groups .
- Mass Spectrometry (HRMS) : Exact mass analysis distinguishes isotopic patterns, critical for confirming molecular formulas in complex matrices .
- X-ray Crystallography : Resolves stereochemistry and bond angles in the tricyclic core, especially for novel derivatives .
Advanced: How can density functional theory (DFT) calculations predict reactivity in cycloaddition or polymerization reactions involving these derivatives?
Methodological Answer:
DFT (e.g., B3LYP/6-31G*) is used to:
- Map Frontier Molecular Orbitals : Identify HOMO-LUMO gaps to predict regioselectivity in Diels-Alder reactions .
- Transition-State Analysis : Calculate activation energies for [2+2] or [4+2] cycloadditions, guiding solvent and catalyst selection .
- Charge Distribution Modeling : Predict sites for electrophilic/nucleophilic attacks (e.g., ethenyl group reactivity) .
Validation : Compare computed vibrational spectra (IR) and NMR chemical shifts with experimental data to refine computational models .
Advanced: What experimental strategies resolve contradictions in reported ionization energies (IE) for tricyclic derivatives?
Methodological Answer:
Discrepancies in IE values (e.g., 8.27 eV vs. 8.90 eV ) arise from measurement techniques:
- Electron Impact (EI) vs. Photoelectron (PE) Spectroscopy : EI may fragment labile esters, while PE provides adiabatic IE. Cross-validate using both methods.
- Computational Calibration : Perform CCSD(T)/def2-TZVPP calculations to benchmark experimental IE, accounting for molecular geometry relaxations .
- Statistical Analysis : Use error margins (e.g., ±0.10 eV) to assess significance of differences and identify systematic biases .
Safety: What protocols mitigate risks when handling reactive intermediates during synthesis?
Methodological Answer:
- Hazard Assessment : Pre-screen intermediates for peroxide formation (common in ethenyl derivatives) using KI-starch test strips .
- Engineering Controls : Use Schlenk lines for air-sensitive steps and rotary evaporators with cold traps to contain volatile acetates .
- Emergency Preparedness : Train researchers in spill response (neutralize acetic acid derivatives with NaHCO₃) and fire suppression (CO₂ extinguishers for solvent fires) .
Advanced: How can kinetic isotope effects (KIEs) elucidate reaction mechanisms in tricyclic ester transformations?
Methodological Answer:
- Deuterium Labeling : Substitute ethenyl hydrogens with deuterium to study H-transfer steps in ester hydrolysis or hydrogenation.
- KIE Measurement : Compare rate constants (k_H/k_D) using GC-MS or LC-MS. A KIE > 2 indicates a rate-determining step involving bond cleavage (e.g., C-H in acid-catalyzed esterification) .
- Computational Synergy : Pair KIE data with DFT-derived potential energy surfaces to validate proposed mechanisms .
Basic: What chromatographic methods separate stereoisomers of tricyclic derivatives?
Methodological Answer:
- Chiral Stationary Phases : Use HPLC with cellulose-based columns (e.g., Chiralcel OD-H) and hexane/isopropanol eluents .
- Mobile Phase Optimization : Adjust polarity with 0.1% trifluoroacetic acid to enhance resolution of diastereomers .
- Detection : UV at 254 nm for conjugated dienes; evaporative light scattering (ELS) for non-UV-active acetates .
Advanced: How do steric effects in the tricyclic core influence copolymerization with ethylene or vinyl acetate?
Methodological Answer:
- Molecular Dynamics Simulations : Model steric hindrance from bridgehead substituents during radical propagation steps .
- Copolymer Characterization : Use ¹³C NMR triad sequencing to quantify monomer incorporation rates and branching .
- Thermal Analysis : DSC reveals Tg shifts correlated with tricyclic content, impacting material flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
